molecular formula C8H9Cl3Si B1584519 Trichloro(phenethyl)silane CAS No. 940-41-0

Trichloro(phenethyl)silane

Cat. No. B1584519
CAS RN: 940-41-0
M. Wt: 239.6 g/mol
InChI Key: FMYXZXAKZWIOHO-UHFFFAOYSA-N
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Description

Trichloro(phenethyl)silane (PTS) is a silane-based capping agent that can be used to form a self-assembled monolayer (SAM) on a variety of surfaces . It facilitates the surface treatment and modification for effective detection of surface atoms .


Molecular Structure Analysis

The linear formula of Trichloro(phenethyl)silane is C6H5CH2CH2SiCl3 . The molecular weight is 239.60 . The SMILES string representation is ClSi(Cl)CCc1ccccc1 .


Physical And Chemical Properties Analysis

Trichloro(phenethyl)silane is a liquid at room temperature . It has a refractive index of 1.513 (lit.) . The boiling point is 93-96 °C/3 mmHg (lit.) , and the density is 1.234 g/mL at 25 °C (lit.) .

Scientific Research Applications

Trichloro(phenethyl)silane (PTS) is a silane-based capping agent that can be used to form a self-assembled monolayer (SAM) on a variety of surfaces . It facilitates the surface treatment and modification for effective detection of surface atoms .

One specific application of PTS is in the field of material science and engineering . A self-assembled monolayer of trichloro(phenethyl)silane on a gate dielectric allows to reduce the transistor channel length . PTS forms a SAM on a wide range of substrates such as aluminum oxide and silica, which can be further coated on organic field effect transistors (OFETs), thin film transistors and other biosensor based devices for biomedical applications .

  • Organic-Inorganic Hybrid Materials : PTS can be used as a silane coupling agent or adhesion promoter in the creation of organic-inorganic hybrid materials . These materials combine the advantages of organic and inorganic materials, such as flexibility and mechanical strength, and are used in a wide range of applications, including coatings, adhesives, and composites .

  • Electronic Materials : PTS can be used in the production of electronic materials . For example, it can be used to form a self-assembled monolayer on a gate dielectric, which can reduce the transistor channel length . This can improve the performance of electronic devices .

  • Self-Assembly Materials : PTS can be used in the creation of self-assembly materials . These are materials that can spontaneously organize themselves into ordered structures, which can be useful in a variety of applications, including nanotechnology and materials science .

  • Contact Printing Materials : PTS can be used in contact printing materials . Contact printing is a technique used in microfabrication to pattern surfaces, and PTS can be used to modify the surface properties of the materials being printed .

  • Organic-Inorganic Hybrid Materials : PTS can be used as a silane coupling agent or adhesion promoter in the creation of organic-inorganic hybrid materials . These materials combine the advantages of organic and inorganic materials, such as flexibility and mechanical strength, and are used in a wide range of applications, including coatings, adhesives, and composites .

  • Electronic Materials : PTS can be used in the production of electronic materials . For example, it can be used to form a self-assembled monolayer on a gate dielectric, which can reduce the transistor channel length . This can improve the performance of electronic devices .

  • Self-Assembly Materials : PTS can be used in the creation of self-assembly materials . These are materials that can spontaneously organize themselves into ordered structures, which can be useful in a variety of applications, including nanotechnology and materials science .

  • Contact Printing Materials : PTS can be used in contact printing materials . Contact printing is a technique used in microfabrication to pattern surfaces, and PTS can be used to modify the surface properties of the materials being printed .

Safety And Hazards

Trichloro(phenethyl)silane is classified as Acute Tox. 3 Dermal - Skin Corr. 1B . It is toxic in contact with skin and causes severe skin burns and eye damage . It is recommended to wear suitable protective clothing, gloves, and eye/face protection . It should be stored locked up .

properties

IUPAC Name

trichloro(2-phenylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYXZXAKZWIOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052632
Record name Trichloro(2-phenylethyl)silane
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Molecular Weight

239.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethyltrichlorosilane

CAS RN

940-41-0
Record name [2-(Trichlorosilyl)ethyl]benzene
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Record name (2-Phenylethyl)trichlorosilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethyltrichlorosilane
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Record name Benzene, [2-(trichlorosilyl)ethyl]-
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Record name Trichloro(2-phenylethyl)silane
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Record name Trichloro(2-phenylethyl)silane
Source European Chemicals Agency (ECHA)
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Record name (2-PHENYLETHYL)TRICHLOROSILANE
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Synthesis routes and methods I

Procedure details

About 468 grams (4.5 moles) of styrene and about 0.5 grams of di-t-butyl-p-cresol were charged to a one liter, three necked round bottom flask fitted with a magnetic stirrer, thermometer, dropping funnel and reflux condenser bearing a nitrogen by-pass on the vent. While stirring the flask contents were heated to 90° C, and a sufficient amount of about a 2% solution of chloroplatinic acid catalyst dissolved in dimethylether of ethylene glycok to give about 25 parts by weight of plantinum per million parts by weight of reactants was added. Then about 610 grams (4.5 moles) of trichlorosilane were slowly and continuously added via the dropping funnel over a one and one-half hour period while maintaining the reaction temperature at 90°-95° C. A vapor phase chromatogram on the reaction contents indicated there was an essentially complete conversion to product. The crude silane reaction product was then refined by a one plate distillation at 0.1 mm. pressure to yield about 1015 grams (4.24 moles) of phenylethyltrichlorosilane product ##STR22## (94.5% conversion) which had a boiling point of about 63°-64° C./0.1 mm Hg.
Quantity
468 g
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0.5 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Reaction between styrene and trichlorosilane with platinum catalyst (no substance acting as auxiliary catalyst). 518 mg Styrene and 694 mg trichlorosilane were introduced into a glass tube, and 2.5 mg of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.04 wt % platinum content) were added. The tube was sealed with Teflon tape and a rubber septum and then placed in a 50° C. oil bath where it was heated for 30 minutes. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 93% and a phenethyltrichlorosilane yield of 39%. The ratio between the phenethyltrichlorosilane and the (α-methylbenzyl)trichlorosilane was 5.5:1.
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694 mg
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Teflon
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divinylsiloxane
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Synthesis routes and methods IV

Procedure details

Reaction between styrene and trichlorosilane with platinum catalyst in the presence of a trimethylsilyl ester of methanesulfonic acid. 518 mg Styrene and 694 mg trichlorosilane were introduced into a glass tube, and 42 mg of a trimethylsilyl ester of methanesulfonic acid were added. 2.5 mg Of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.04 wt % platinum content) were added. The tube was sealed with Teflon tape and a rubber septum and placed in a 50° C. oil bath where it was heated for 30 minutes. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 11% and a phenethyltrichlorosilane yield of 8.7%. The ratio between the phenethyltrichlorosilane and the (α-methylbenzyl)trichlorosilane was 390:1.
[Compound]
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Teflon
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[Compound]
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divinylsiloxane
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2.5 mg
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trimethylsilyl ester
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518 mg
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694 mg
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trimethylsilyl ester
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42 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichloro(phenethyl)silane
Reactant of Route 2
Reactant of Route 2
Trichloro(phenethyl)silane
Reactant of Route 3
Reactant of Route 3
Trichloro(phenethyl)silane
Reactant of Route 4
Reactant of Route 4
Trichloro(phenethyl)silane
Reactant of Route 5
Trichloro(phenethyl)silane
Reactant of Route 6
Trichloro(phenethyl)silane

Citations

For This Compound
62
Citations
K Myny, S Steudel, S Smout, P Vicca, F Furthner… - Organic …, 2010 - Elsevier
Data rates of plastic transponder chips have been limited to a few kHz, limited by the inherent low mobility of organic semiconductors. However, a target application for plastic RFID tags …
Number of citations: 285 www.sciencedirect.com
SM Harnish - 2018 - cache.kzoo.edu
Plasmonic nanostructures, such as gold nanoparticles (AuNPs), have promising applications in surface enhanced Raman scattering (SERS)-based sensing of environmental pollutants. …
Number of citations: 0 cache.kzoo.edu
Y Zhang, E Anim-Danso, S Bekele, A Dhinojwala - researchgate.net
The XPS spectra were obtained using VersaProbe II Scanning XPS Microprobe from Physical Electronics (PHI), under ultrahigh vacuum conditions (2× 10− 6 Pa). Automated dual beam …
Number of citations: 0 www.researchgate.net
N Shehada, G Brönstrup, K Funka, S Christiansen… - Nano …, 2015 - ACS Publications
We report on an ultrasensitive, molecularly modified silicon nanowire field effect transistor that brings together the lock-and-key and cross-reactive sensing worlds for the diagnosis of (…
Number of citations: 240 pubs.acs.org
N Shehada, JC Cancilla, JS Torrecilla, ES Pariente… - ACS …, 2016 - ACS Publications
Two of the biggest challenges in medicine today are the need to detect diseases in a noninvasive manner and to differentiate between patients using a single diagnostic tool. The …
Number of citations: 189 pubs.acs.org
S Suzuki, K Tohmori, Y Ono - Journal of molecular catalysis, 1987 - Elsevier
Polysiloxanes containing sulfophenyl, sulfobenzyl, 2-(sulfophenyl)ethyl and 3-sulfopropyl groups were prepared by co-condensation of alkoxysilane and alkoxy- or chloro-organosilane. …
Number of citations: 23 www.sciencedirect.com
K Myny, S Steudel, P Vicca, S Smout… - ECS …, 2010 - iopscience.iop.org
A target application for plastic RFID tags is Electronic Product Coding (EPC). The EPC-specifications set some demanding requirements for RFID tags. In this work, we review the work …
Number of citations: 3 iopscience.iop.org
R Ermanok, O Assad, K Zigelboim… - ACS applied materials …, 2013 - ACS Publications
We report on the sensing of different polar and nonpolar volatile organic compounds (VOCs) in an atmosphere with background humidity (relative humidity: 40%), using molecularly …
Number of citations: 43 pubs.acs.org
S Zhang, F Talnack, T Jousselin-Oba, V Bhat… - Journal of Materials …, 2023 - pubs.rsc.org
Small molecule-based organic semiconductors are of broad interest in organic field-effect transistors (OFETs) due to their potential for high crystallinity and electrical performance. The …
Number of citations: 3 pubs.rsc.org
K Paeng, H Park, DT Hoang… - Proceedings of the …, 2015 - National Acad Sciences
The concept of dynamic heterogeneity and the picture of the supercooled liquid as a mosaic of environments with distinct dynamics that interchange in time have been invoked to …
Number of citations: 75 www.pnas.org

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